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Benzoic acid, 2,2',2''-nitrilotris-

Cat. No.: B12276970
CAS No.: 32081-16-6
M. Wt: 377.3 g/mol
InChI Key: QGDROSBOENSZCK-UHFFFAOYSA-N
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Description

Foundational Principles of Benzoic Acid in Organic and Supramolecular Systems

Benzoic acid (C₆H₅COOH), the simplest aromatic carboxylic acid, serves as a fundamental building block in organic and supramolecular chemistry. Its structure, featuring a carboxyl group attached to a benzene (B151609) ring, gives rise to a rich array of chemical behaviors and intermolecular interactions that are foundational to the design of more complex systems.

The carboxyl group is a versatile functional group, capable of acting as a hydrogen bond donor through its hydroxyl proton and a hydrogen bond acceptor via its carbonyl oxygen. This dual nature facilitates the formation of robust and predictable hydrogen-bonding motifs, most notably the centrosymmetric carboxylic acid dimer. This dimerization is a common feature in the solid-state structures of many benzoic acid derivatives and plays a crucial role in the self-assembly of supramolecular architectures.

In supramolecular chemistry, benzoic acid and its derivatives are widely employed as "tectons" or building blocks for the construction of larger, ordered assemblies through non-covalent interactions. The predictable hydrogen-bonding patterns of the carboxyl group, combined with the potential for π-π stacking interactions between the aromatic rings, allow for the rational design of crystalline solids, including co-crystals and coordination polymers. The acidity of the carboxyl group (pKa ≈ 4.2 in water) also enables its deprotonation to form the carboxylate anion, which is a key coordinating group for metal ions in the formation of metal-organic frameworks (MOFs).

The electronic nature of the benzene ring can be modulated by the introduction of substituents, which in turn influences the acidity of the carboxyl group and the strength of the intermolecular interactions. Electron-withdrawing groups increase the acidity, while electron-donating groups decrease it. This ability to tune the electronic properties of benzoic acid derivatives is a powerful tool in crystal engineering and the design of functional materials.

Strategic Utility of the 2,2',2''-Nitrilotris- Motif in Ligand Design and Molecular Engineering

The 2,2',2''-nitrilotris- motif, chemically known as a tris(2-substituted)amine, is a tripodal, C₃-symmetric scaffold that has found extensive application in ligand design and molecular engineering. This structural motif consists of a central tertiary amine nitrogen atom connected to three arms, which can be functionalized with a variety of coordinating groups. In the case of "Benzoic acid, 2,2',2''-nitrilotris-," also known as tris(2-carboxyphenyl)amine, these arms are 2-carboxy-substituted phenyl groups.

The strategic utility of this motif arises from several key features:

Preorganization: The tripodal structure preorganizes the three coordinating arms in a specific spatial arrangement. This preorganization can lead to enhanced binding affinities and selectivities for target metal ions or guest molecules, as less conformational entropy is lost upon binding.

Tripodal Coordination: The three arms can converge to form a coordination pocket, creating a well-defined binding site for a metal ion. The central nitrogen atom can also participate in coordination, rendering the ligand potentially tetradentate. This tripodal arrangement can enforce specific coordination geometries on the metal center, such as trigonal bipyramidal or capped octahedral, which can be crucial for catalytic activity or the stabilization of unusual oxidation states.

Structural Versatility: The nature of the arms can be systematically varied to fine-tune the electronic and steric properties of the ligand. For instance, the aromatic backbone can be modified with different substituents to alter the ligand's solubility, electronic character, and the strength of its coordination bonds.

Scaffold for Functional Materials: The 2,2',2''-nitrilotris- motif serves as a versatile scaffold for the construction of more complex architectures, including supramolecular cages, polymers, and metal-organic frameworks (MOFs). The C₃ symmetry of the ligand can be translated into highly symmetric and porous materials.

The combination of the tripodal amine core with the benzoic acid functionalities in "Benzoic acid, 2,2',2''-nitrilotris-" results in a ligand with a unique set of properties, making it a compelling candidate for applications in coordination chemistry, materials science, and catalysis.

Academic Research Trajectories for Compounds Analogous to Benzoic Acid, 2,2',2''-nitrilotris-

Academic research on compounds analogous to "Benzoic acid, 2,2',2''-nitrilotris-" has followed several interconnected trajectories, primarily driven by the quest for new functional materials and a deeper understanding of molecular self-assembly and coordination chemistry.

One major research trajectory focuses on the use of tripodal aromatic tricarboxylic acids as building blocks for metal-organic frameworks (MOFs) and coordination polymers . The isomeric ligand, tris(4-carboxyphenyl)amine, has been extensively studied in this context. Its C₃ symmetry and rigid arms make it an excellent candidate for the construction of porous, crystalline materials with applications in gas storage, separation, and catalysis. Research in this area explores how the choice of metal ion, solvent, and reaction conditions influences the resulting network topology and properties. While less studied, "Benzoic acid, 2,2',2''-nitrilotris-" offers the potential for different coordination modes and framework geometries due to the ortho-positioning of the carboxylate groups.

Another significant area of investigation is supramolecular chemistry , where these molecules are used to form hydrogen-bonded organic frameworks (HOFs) . In the absence of metal ions, the carboxylic acid groups can form extensive hydrogen-bonding networks, leading to the self-assembly of porous organic solids. Research in this field aims to control the porosity and functionality of these materials by modifying the structure of the tripodal ligand.

A third research direction involves the study of the coordination chemistry of these tripodal ligands with a wide range of metal ions. Researchers are interested in how the ligand's structure influences the coordination geometry, electronic properties, and reactivity of the resulting metal complexes. These complexes are often investigated for their potential applications in catalysis, magnetism, and as models for biological systems. For example, the coordination chemistry of the related ligand 2-(carboxyphenyl)iminodiacetic acid with copper(II) has been shown to lead to novel polymeric structures. mdpi.com

Furthermore, research into analogous compounds with different functional groups on the tripodal amine scaffold continues to expand. For instance, ligands with pyridyl, benzimidazolyl, or other N-heterocyclic arms are being explored for their unique coordination properties and potential applications in sensing and molecular recognition.

While specific research on "Benzoic acid, 2,2',2''-nitrilotris-" is not as extensive as for its 4-carboxy isomer, the foundational work on these analogous systems provides a strong basis for predicting its behavior and potential applications, making it a promising candidate for future investigations in materials science and coordination chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15NO6 B12276970 Benzoic acid, 2,2',2''-nitrilotris- CAS No. 32081-16-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32081-16-6

Molecular Formula

C21H15NO6

Molecular Weight

377.3 g/mol

IUPAC Name

2-(2-carboxy-N-(2-carboxyphenyl)anilino)benzoic acid

InChI

InChI=1S/C21H15NO6/c23-19(24)13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20(25)26)18-12-6-3-9-15(18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28)

InChI Key

QGDROSBOENSZCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N(C2=CC=CC=C2C(=O)O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Synthetic Methodologies for Benzoic Acid, 2,2 ,2 Nitrilotris Analogues and Derivatives

Modular Synthetic Routes to Triethanolamine-Benzoic Acid Adducts

The modular nature of the reactants, triethanolamine (B1662121) and benzoic acid, allows for the straightforward construction of various adducts. This versatility stems from the presence of multiple reactive sites on the triethanolamine molecule and the ability to modify the benzoic acid moiety.

Principles of Acid-Base Reaction Pathways for Salt Formation

The most fundamental interaction between triethanolamine and benzoic acid is a simple acid-base reaction. researchgate.net Triethanolamine, a tertiary amine with three hydroxyl groups, acts as a base, while benzoic acid provides the acidic proton. This reaction results in the formation of triethanolamine benzoate (B1203000), a salt. researchgate.net

The reaction is typically carried out by mixing the two components in an equimolar ratio, often in a solvent. researchgate.net While the reaction can occur neat, the use of a solvent helps to control the exothermic nature of the reaction and facilitate stirring. researchgate.net Water is a suitable solvent as both reactants and the resulting salt are soluble. researchgate.net However, for isolation of the solid salt, an alcohol-based solvent may be preferred to allow for precipitation upon cooling. researchgate.net

Esterification and Amidation Strategies for Covalent Linkages

Covalent linkages between triethanolamine and benzoic acid derivatives are primarily achieved through esterification and amidation reactions. These methods lead to the formation of more complex structures with potentially different chemical and physical properties compared to the simple salt.

Esterification: The hydroxyl groups of triethanolamine can react with the carboxylic acid group of benzoic acid to form ester linkages. This reaction typically requires a catalyst, such as a strong acid like sulfuric acid, and is often performed under reflux conditions to drive the reaction towards the formation of the ester. The reaction can be tailored to produce mono-, di-, or tri-esters of triethanolamine, depending on the stoichiometric ratio of the reactants and the reaction conditions. For example, the synthesis of tris[2-(benzoyloxy)ethyl]amine involves the reaction of triethanolamine with benzoic acid in the presence of 1,3-dicyclohexylcarbodiimide (DCC) and a catalytic amount of dimethylaminopyridine (DMAP). researchgate.net

Amidation: While less common for the direct reaction with benzoic acid, amidation strategies become relevant when considering derivatives. For instance, if benzoic acid is first converted to an acyl chloride, it can then react with the amine functionality of triethanolamine (after appropriate protection of the hydroxyl groups) to form an amide bond. More complex amidation can be seen in the synthesis of derivatives where a substituted benzoic acid is amidated first and then reacted with other molecules. google.com

Catalyst Systems and Optimized Reaction Parameters in Complex Formation

The efficiency and selectivity of the synthesis of Benzoic acid, 2,2',2''-nitrilotris- analogues can be significantly influenced by the choice of catalyst and the optimization of reaction parameters.

For esterification reactions, traditional acid catalysts like sulfuric acid are effective. However, for more controlled and milder conditions, coupling agents like DCC in combination with a catalyst such as DMAP are employed. researchgate.net In some industrial processes for producing related esteramines, divalent zinc catalysts have been shown to accelerate the esterification or transesterification reaction between an alkanolamine like triethanolamine and a fatty acid or its ester. google.com This is an improvement over titanium catalysts which can lead to precipitate formation and product discoloration. google.com

Reaction parameters such as temperature, reaction time, and solvent play a crucial role. For instance, in the DCC/DMAP mediated synthesis of tris[2-(benzoyloxy)ethyl]amine, the reaction is stirred for 12 hours at room temperature in chloroform. researchgate.net The optimization of reaction conditions is essential to maximize yield and purity. For example, in the nitration of aromatic compounds, controlling temperature and residence time in microreactors can significantly improve conversion rates and yields. rug.nl

Below is a table summarizing various synthetic approaches and their key parameters:

ProductReactantsCatalyst/ReagentSolventReaction ConditionsYieldReference
Triethanolamine benzoateTriethanolamine, Benzoic AcidNone (acid-base)Water or AlcoholMixing at room temperatureHigh researchgate.net
Tris[2-(benzoyloxy)ethyl]amineTriethanolamine, Benzoic AcidDCC, DMAPChloroform12 hours, room temperature77% researchgate.net
EsteraminesTriethanolamine, Fatty Acid/EsterDivalent Zinc CatalystNot specifiedNot specifiedNot specified google.com

Atom Economy and Sustainable Approaches in Target Compound Synthesis

The principles of green chemistry, particularly atom economy, are increasingly important considerations in chemical synthesis. Atom economy refers to the efficiency of a reaction in converting reactant atoms into the desired product. scranton.edujocpr.comwikipedia.org

The acid-base reaction to form triethanolamine benzoate exhibits 100% atom economy, as all atoms of the reactants are incorporated into the final salt product. scranton.edu This makes it a highly efficient and sustainable synthetic route from an atom economy perspective.

Sustainable approaches in the synthesis of related compounds include the use of inexpensive and readily available catalysts like triethanolamine itself in other reactions, and the use of green solvents like water. rsc.org The development of solvent-free reaction conditions is another strategy to enhance the sustainability of synthetic processes. acs.org For example, the synthesis of silatranes, which are structurally related to the target compound's core, has been achieved with high yields under solvent-free conditions using an organocatalyst. acs.org

Post-Synthetic Modification and Derivatization of the Core Structure

Once the core structure of a triethanolamine-benzoic acid adduct is formed, it can be further modified to create a wide range of derivatives with tailored properties. This post-synthetic modification is a powerful tool for functionalizing the molecule. rsc.org

The hydroxyl groups of the triethanolamine moiety are key sites for derivatization. They can undergo further esterification with different carboxylic acids to create mixed esters. google.com These hydroxyl groups can also be oxidized to form aldehydes or carboxylic acids.

The benzoate group can also be a site for modification. The aromatic ring can undergo electrophilic substitution reactions to introduce various functional groups. Additionally, the carboxylate group can be reduced to an alcohol.

In more complex systems like metal-organic frameworks (MOFs) that may incorporate similar building blocks, post-synthetic modification is a well-established strategy to introduce new functionalities. researchgate.netrsc.orgnih.gov For example, amino groups on a linker can be modified through reactions with anhydrides or isocyanates. nih.gov This highlights the potential for a wide range of chemical transformations on the core structure of Benzoic acid, 2,2',2''-nitrilotris- and its analogues.

Coordination Chemistry and Metal Organic Framework Design

Multidentate Ligand Architectures Based on Benzoic Acid, 2,2',2''-nitrilotris- Scaffold

The specific arrangement of donor atoms in tris(2-carboxyphenyl)amine underpins its utility as a multidentate ligand. The central nitrogen atom and the oxygen atoms of the three carboxylate groups can all participate in binding to metal ions, leading to a variety of coordination modes.

Chelation and Bridging Modes of Carboxylate and Tertiary Amine Donors

The tertiary amine at the core of the molecule can also act as a donor atom, coordinating to a metal center. This creates a tripodal coordination pocket, where the three carboxylate-bearing arms can then interact with the same or different metal ions. The interplay between the coordination of the central amine and the various modes of carboxylate binding gives rise to a rich and diverse coordination chemistry. nih.govrsc.org

Influence of Steric and Electronic Factors on Coordination Geometry

The coordination geometry around the metal centers in complexes with tris(2-carboxyphenyl)amine is a delicate balance of steric and electronic factors. The inherent C3 symmetry of the ligand can predispose the resulting complexes to adopt specific geometries. However, the flexibility of the arms allows for significant distortion from idealized geometries to accommodate the coordination preferences of different metal ions.

The electronic properties of the metal ion, such as its size, charge, and preferred coordination number, play a crucial role in determining the final structure. For instance, smaller, highly charged metal ions may favor chelation by the carboxylate groups, while larger, more flexible metal ions might be accommodated by bridging interactions, leading to the formation of extended networks. The presence of other ligands or solvent molecules in the coordination sphere can also influence the coordination geometry by introducing additional steric bulk or competing for coordination sites. flinders.edu.au

Self-Assembly of Coordination Polymers and Metal-Organic Frameworks

The ability of benzoic acid, 2,2',2''-nitrilotris- to form extended, crystalline structures through self-assembly with metal ions is a key area of research. rsc.orgnih.gov These coordination polymers and MOFs can possess tailored properties, such as porosity and dimensionality, making them promising for various applications.

Hydrothermal and Solvothermal Synthesis of Extended Structures

Hydrothermal and solvothermal methods are widely employed for the synthesis of coordination polymers and MOFs based on tris(2-carboxyphenyl)amine. researchgate.netresearchgate.net These techniques involve heating the ligand and a metal salt in a sealed vessel in the presence of a solvent, often water or an organic solvent, at elevated temperatures and pressures. These conditions facilitate the dissolution of the reactants and promote the slow crystallization of the desired framework.

The choice of solvent, temperature, reaction time, and the metal-to-ligand ratio can all have a profound impact on the final product. For example, different solvents can lead to the formation of different crystal phases or even entirely different network topologies. Similarly, adjusting the temperature can influence the kinetics of crystal growth and the final dimensionality of the structure.

Crystallographic Engineering of Network Topologies

The rational design of network topologies in MOFs is a central goal of crystal engineering. nih.gov By carefully selecting the metal ion and the reaction conditions, it is possible to control the way in which the tris(2-carboxyphenyl)amine ligands and metal nodes connect, leading to predictable and desirable network architectures. The tripodal nature of the ligand, combined with the diverse coordination possibilities of the carboxylate groups, allows for the construction of a wide range of network topologies, from simple one-dimensional chains to complex three-dimensional frameworks.

The concept of reticular synthesis, where the geometry of the building blocks dictates the topology of the resulting framework, is particularly relevant. The C3-symmetric tris(2-carboxyphenyl)amine can act as a trigonal node, and when combined with metal clusters of specific geometries, can lead to the formation of nets with predetermined connectivity.

Tuning Framework Dimensionality and Porosity

A key advantage of using tris(2-carboxyphenyl)amine in the construction of MOFs is the ability to tune the dimensionality and porosity of the resulting frameworks. nih.govresearchgate.netnih.gov The length and flexibility of the arms of the ligand can be modified through synthetic chemistry, allowing for control over the size of the pores within the framework. By employing a nanosized tris(4'-carboxybiphenyl)amine ligand, for instance, researchers have synthesized a novel trilayer network and a 2D to 3D polycatenation framework with microporosity. nih.gov

The dimensionality of the framework, whether it is a 1D chain, a 2D layer, or a 3D network, is influenced by the coordination preferences of the metal ion and the reaction conditions. For example, the use of metal ions that favor linear or square planar coordination might lead to the formation of 1D or 2D structures, while metals that prefer octahedral or other higher coordination numbers are more likely to form 3D frameworks. The introduction of auxiliary ligands can also be used to control the dimensionality and interpenetration of the networks, further expanding the range of accessible structures and properties.

There is no available literature detailing the coordination chemistry of Benzoic acid, 2,2',2''-nitrilotris- with various metal ions. Studies on its use as an organic linker in the design and synthesis of Metal-Organic Frameworks (MOFs) have not been reported. Therefore, information regarding the resulting crystal structures, network topologies, and porosity of any potential MOFs derived from this ligand is nonexistent.

Advanced Characterization of Metal-Ligand Interactions in Solid-State Materials

Due to the lack of synthesized solid-state materials or MOFs involving Benzoic acid, 2,2',2''-nitrilotris- , there are no research findings on the advanced characterization of its metal-ligand interactions. Techniques such as single-crystal X-ray diffraction, solid-state NMR, X-ray absorption spectroscopy (XAS), or computational modeling have not been applied to complexes of this specific ligand, as no such complexes have been documented.

Catalytic Applications in Organic Transformations

No studies have been published on the use of metal complexes or MOFs derived from Benzoic acid, 2,2',2''-nitrilotris- as catalysts in any organic transformations. As a result, there is no data on their catalytic activity, selectivity, or reaction mechanisms.

Supramolecular Chemistry and Intermolecular Recognition

Other Directed Intermolecular Interactions

Without any foundational research on the synthesis, crystal structure, or intermolecular interactions of "Benzoic acid, 2,2',2''-nitrilotris-," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Further investigation into this specific compound would be necessary for any detailed analysis of its supramolecular chemistry to be possible.

Aromatic Stacking Interactions and Dispersion Forces

The molecular framework of Benzoic acid, 2,2',2''-nitrilotris- features three phenyl rings, which are the primary drivers for its participation in aromatic stacking interactions. These non-covalent interactions, also known as π-π stacking, are fundamental to the structure of many biological systems and synthetic supramolecular assemblies. core.ac.ukrsc.org They arise from a combination of electrostatic interactions between the quadrupole moments of the aromatic rings and London dispersion forces.

The spatial arrangement of the three benzoic acid moieties allows for both intramolecular and intermolecular stacking. Intramolecularly, the flexible bonds to the central nitrogen atom could permit two of the aromatic rings to fold and interact with each other. However, intermolecular interactions are generally more significant in forming extended supramolecular structures. In a crystalline or aggregated state, the phenyl rings of one molecule can stack with those of adjacent molecules. The strength and geometry of these interactions are sensitive to the orientation and substitution of the aromatic rings. core.ac.uk The presence of the carboxyl group on each ring influences the electron density of the π-system, which in turn modulates the nature of the stacking, whether it be face-to-face, offset face-to-face, or edge-to-face arrangements.

Table 1: Potential Sites for Aromatic and Dispersion Force Interactions in Benzoic acid, 2,2',2''-nitrilotris-

Interaction TypePotential Participating MoietiesExpected Geometry
Aromatic (π-π) StackingThe π-systems of the three benzene (B151609) ringsFace-to-face, Offset, Edge-to-face
Dispersion ForcesEntire molecular surface, especially the aromatic ringsNon-directional, distance-dependent

Halogen Bonding and Chalcogen Bonding in Hybrid Systems

The development of hybrid supramolecular systems relies on the predictable and directional nature of specific non-covalent interactions like halogen and chalcogen bonds. Benzoic acid, 2,2',2''-nitrilotris- possesses several potential acceptor sites, making it a candidate for integration into such systems.

Halogen Bonding is a non-covalent interaction where a halogen atom (Lewis acid) acts as an electrophilic species, interacting with a Lewis base. mdpi.commdpi.com This occurs due to the presence of an electron-deficient region on the halogen atom, known as a σ-hole. nih.gov Benzoic acid, 2,2',2''-nitrilotris- offers multiple halogen bond acceptor sites. The most prominent are the oxygen atoms of the three carboxyl groups. The carbonyl oxygen, in particular, is a strong Lewis base. Additionally, the central tertiary amine nitrogen and the π-systems of the benzene rings can also act as halogen bond acceptors. mdpi.com In a hybrid system, co-crystallization with a halogen bond donor, such as a perfluorinated iodobenzene, could lead to the formation of well-defined, stable networks where the halogen atoms are directed toward the oxygen or nitrogen atoms of the tripodal acid. mdpi.commdpi.com The competition between the stronger hydrogen bonding of the carboxylic acids and the potential halogen bonds would be a key factor in determining the final supramolecular architecture. nih.gov

Chalcogen Bonding is analogous to halogen bonding, involving chalcogen atoms (S, Se, Te) as the electrophilic species. Similar to halogens, heavier chalcogens possess regions of positive electrostatic potential (σ-holes) opposite to their covalent bonds, allowing them to interact favorably with Lewis bases. The oxygen and nitrogen atoms of Benzoic acid, 2,2',2''-nitrilotris- can serve as effective chalcogen bond acceptors. In hybrid systems containing appropriate chalcogen bond donors (e.g., molecules with selenocyanate (B1200272) or thiocyanate (B1210189) groups), this tripodal acid could assemble into complex architectures stabilized by these directional interactions. The cooperative nature of multiple chalcogen bonds, potentially involving the carbonyl oxygens of the three arms, could lead to the formation of robust capsular or network structures.

Table 2: Potential Halogen and Chalcogen Bond Acceptor Sites in Benzoic acid, 2,2',2''-nitrilotris-

Interaction TypePotential Acceptor SiteInteracting Partner (Donor)
Halogen BondingCarboxyl Oxygen AtomsHalogen-containing molecules (e.g., C6F5I)
Central Tertiary Nitrogen AtomHalogen-containing molecules
Aromatic π-systemsHalogen-containing molecules
Chalcogen BondingCarboxyl Oxygen AtomsChalcogen-containing molecules (e.g., R-SeCN)
Central Tertiary Nitrogen AtomChalcogen-containing molecules

Crystallographic Analysis and Solid State Structural Elucidation

High-Resolution Single-Crystal X-ray Diffraction

High-resolution single-crystal X-ray diffraction stands as the definitive technique for unveiling the atomic-level details of Tris(2-carboxyphenyl)amine's structure.

In the crystalline state, the Tris(2-carboxyphenyl)amine molecule adopts a distinct non-planar, propeller-like conformation. This shape arises from the central nitrogen atom being bonded to three phenyl rings, which are significantly twisted out of the plane formed by the nitrogen and the three attached carbon atoms of the rings. This twisting is a direct result of steric hindrance between the bulky carboxylic acid groups positioned at the ortho position of each phenyl ring. The molecule is achiral, possessing a threefold rotational symmetry axis that passes through the central nitrogen atom.

Single-crystal X-ray diffraction studies have enabled the accurate measurement of bond lengths and angles within the molecule. The nitrogen-carbon bond lengths are typical for a tertiary aromatic amine. The carboxylic acid functional groups display characteristic carbon-oxygen double and single bond lengths, which are influenced by the formation of hydrogen bonds with neighboring molecules. The bond angles around the central nitrogen atom are distorted from the ideal 109.5° of a perfect tetrahedron, a consequence of the steric strain exerted by the three phenyl rings.

Table 1: Selected Interatomic Distances and Angles for Tris(2-carboxyphenyl)amine

MeasurementAtom 1Atom 2Atom 3Typical Value
Bond Length NC~1.45 Å
Bond Length C(aromatic)C(aromatic)~1.38-1.40 Å
Bond Length C(carboxyl)O(H)~1.32 Å
Bond Length C(carboxyl)=O~1.22 Å
Bond Angle CNC~115°
Bond Angle NCC(aromatic)~121°
Note: These values are representative and can exhibit slight variations based on the specific crystalline form and analytical conditions.

Powder X-ray Diffraction for Phase Purity and Bulk Structure Confirmation

Powder X-ray diffraction (PXRD) is an essential analytical tool for verifying the crystalline integrity and phase purity of a bulk sample of Tris(2-carboxyphenyl)amine. The PXRD pattern, which plots the intensity of diffracted X-rays against the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. By comparing the experimentally measured PXRD pattern of a synthesized sample to a pattern calculated from single-crystal X-ray diffraction data, one can confirm the phase purity of the bulk material. The absence of unexpected peaks in the experimental pattern indicates a high degree of purity, while their presence could signal impurities or the existence of a different polymorph. This technique is therefore crucial for ensuring that the bulk sample has the same crystal structure as the single crystal that was subjected to a more detailed analysis.

Variable Temperature and Pressure Crystallography

The structural behavior of Tris(2-carboxyphenyl)amine under non-ambient conditions can be explored using variable temperature and pressure crystallography.

By systematically altering the temperature or applying high pressure during X-ray diffraction experiments, it is possible to induce and study solid-state phase transitions. These transitions involve changes in the molecular packing or conformation. For Tris(2-carboxyphenyl)amine, variable-temperature studies can provide insights into the dynamic behavior of the molecule, such as changes in the hydrogen-bonding network or the librational motions of the phenyl rings. High-pressure experiments can reveal the compressibility of the crystal lattice and potentially lead to the discovery of new, denser polymorphs with altered intermolecular interactions. These studies are vital for understanding the material's thermodynamic stability and its structural response to environmental changes.

Dynamics of Hydrogen Bonding Under External Stimuli

A comprehensive search of available scientific literature and crystallographic databases reveals a notable absence of specific studies on the dynamics of hydrogen bonding in Benzoic acid, 2,2',2''-nitrilotris- under the influence of external stimuli such as pressure or temperature. While the fundamental crystal structure provides a static picture of the hydrogen-bonding network, there is no published research detailing how these bonds behave when subjected to varying environmental conditions.

The investigation into how factors like increased pressure or temperature modulate bond lengths, and bond angles, or induce phase transitions in the solid state of this specific compound remains an open area for future research. Such studies, often employing techniques like variable-temperature or high-pressure X-ray diffraction and neutron diffraction, are crucial for a complete understanding of the material's properties and stability.

Therefore, no data tables or detailed research findings on the dynamics of hydrogen bonding under external stimuli for Benzoic acid, 2,2',2''-nitrilotris- can be presented at this time.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (Fourier Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its various vibrational modes.

The vibrational spectrum of Benzoic acid, 2,2',2''-nitrilotris- is expected to be rich and complex, with characteristic bands arising from its constituent functional groups. By analogy with similar molecules, the key vibrational modes can be assigned to specific regions of the spectrum.

O-H and C=O Vibrations: The carboxylic acid groups are the most prominent features. In the solid state, strong intermolecular hydrogen bonding is expected to form centrosymmetric dimers between carboxylic acid pairs of adjacent molecules. This leads to a very broad and intense O-H stretching band in the FTIR spectrum, typically observed in the 2500-3300 cm⁻¹ region. The C=O stretching vibration would appear as a strong band, likely between 1680 and 1710 cm⁻¹ for the hydrogen-bonded dimer. In a non-polar solvent where the dimer form might persist, similar features would be observed. In polar, protic solvents capable of disrupting the dimer, the O-H band would become sharper and shift to higher wavenumbers (around 3500 cm⁻¹), while the C=O stretch would also shift to a higher frequency.

Aromatic Ring Vibrations: The benzene (B151609) rings will give rise to several characteristic bands. The C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). The C=C stretching vibrations within the aromatic ring usually appear as a series of bands of variable intensity in the 1450-1600 cm⁻¹ region. The pattern of substitution on the benzene ring (ortho-disubstituted) will influence the exact positions and intensities of the C-H out-of-plane bending modes in the 700-900 cm⁻¹ region, which are often strong and diagnostically useful.

C-N and Methylene (B1212753) Group Vibrations: The stretching vibration of the tertiary amine C-N bonds is expected in the 1000-1250 cm⁻¹ region. The CH₂ (methylene) groups connecting the nitrogen to the aromatic rings will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range and scissoring (bending) vibrations around 1465 cm⁻¹.

Table 1: Predicted Characteristic Infrared (IR) and Raman Vibrational Frequencies for Benzoic acid, 2,2',2''-nitrilotris-

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)Notes
O-H Stretch (H-bonded)2500-3300Very Broad, StrongWeakCharacteristic of carboxylic acid dimers.
Aromatic C-H Stretch3030-3100Medium to WeakStrong
Aliphatic C-H Stretch2850-2960MediumMediumFrom the -N-CH₂- groups.
C=O Stretch (Dimer)1680-1710Very StrongMediumLower frequency due to hydrogen bonding.
Aromatic C=C Stretch1450-1600Medium to StrongStrongMultiple bands expected.
CH₂ Scissoring~1465MediumWeak
C-O Stretch / O-H Bend1210-1320StrongWeakOften coupled modes.
C-N Stretch1000-1250MediumMediumTertiary amine stretches.
Aromatic C-H Out-of-Plane Bend700-900StrongWeakDependent on ortho-substitution pattern.

The most significant intermolecular interaction in Benzoic acid, 2,2',2''-nitrilotris- is the hydrogen bonding between the carboxylic acid groups. In the solid state, it is highly probable that these groups form cyclic dimers. The spectroscopic signatures of this are pronounced:

A significant red shift (lowering of frequency) of the O-H stretching vibration.

A broadening of the O-H stretching band due to the distribution of hydrogen bond strengths and coupling to low-frequency lattice modes.

A red shift of the C=O stretching vibration compared to a non-hydrogen-bonded carbonyl group.

In solution, the extent of these interactions will depend on the solvent. In non-polar solvents, the dimeric structure may be preserved. In polar, hydrogen-bond-accepting solvents, the intermolecular hydrogen bonds with the solvent molecules will compete with and can break the dimer formation, leading to a sharpening and blue-shifting of the O-H and C=O bands.

The flexibility of the arms of Benzoic acid, 2,2',2''-nitrilotris- allows for multiple possible conformations. While X-ray crystallography would provide a definitive solid-state structure, vibrational spectroscopy can offer insights, particularly in solution. Different conformers would likely have slightly different vibrational frequencies, especially for the modes involving the C-N-C skeleton and the methylene bridges. By comparing experimental spectra with theoretical calculations for different possible conformers, it may be possible to determine the most stable conformation in a given environment. However, due to the complexity of the molecule and the likely small energy differences between conformers, this would be a challenging analytical task requiring high-resolution spectra and sophisticated computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of organic molecules.

The ¹H and ¹³C NMR spectra of Benzoic acid, 2,2',2''-nitrilotris- would provide a wealth of structural information.

¹H NMR Spectrum:

Carboxylic Acid Proton (-COOH): A singlet, typically in the downfield region of 10-13 ppm. Its exact chemical shift and broadness would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Aromatic Protons: Due to the ortho-substitution, the four protons on each benzene ring would be chemically non-equivalent, leading to a complex multiplet pattern in the aromatic region (approximately 7.0-8.2 ppm). The protons ortho to the carboxylic acid group would likely be the most deshielded.

Methylene Protons (-N-CH₂-Ar): A singlet corresponding to the six equivalent protons of the three methylene groups. This peak would likely appear in the range of 4.0-5.0 ppm, shifted downfield due to the adjacent nitrogen and aromatic ring.

¹³C NMR Spectrum:

Carbonyl Carbon (-COOH): Expected in the range of 165-175 ppm.

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons of each benzoic acid unit. The carbon attached to the carboxylic acid group (C1') and the carbon attached to the methylene group (C2') would be quaternary and likely appear around 130-140 ppm and 140-150 ppm, respectively. The other four aromatic CH carbons would resonate in the 120-135 ppm region.

Methylene Carbon (-N-CH₂-Ar): A single peak expected around 50-60 ppm.

The coupling constants (J-values) between adjacent aromatic protons would be consistent with ortho, meta, and para relationships, helping to confirm the assignment of the aromatic signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzoic acid, 2,2',2''-nitrilotris-

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
-COOH10 - 13165 - 175Chemical shift is solvent and concentration dependent.
Aromatic C-H7.0 - 8.2120 - 135Complex multiplet patterns expected.
Aromatic C-COOH-~130 - 140Quaternary carbon.
Aromatic C-CH₂-~140 - 150Quaternary carbon.
-N-CH₂-4.0 - 5.050 - 60

Solution NMR techniques can provide valuable information about the dynamic processes occurring in Benzoic acid, 2,2',2''-nitrilotris-.

Proton Exchange: The carboxylic acid protons can undergo chemical exchange with residual water or other protic species in the solvent. This exchange can be fast on the NMR timescale, leading to a broadening of the -COOH signal. Variable-temperature NMR studies could be used to study the kinetics of this exchange process. At low temperatures, the exchange may be slowed, resulting in a sharper signal.

Conformational Dynamics: If there is restricted rotation around the C-N bonds or the C-C bonds connecting the methylene groups to the rings, this could lead to magnetically non-equivalent methylene protons or distinct sets of aromatic signals at low temperatures. As the temperature is increased, the rate of rotation might increase, leading to a coalescence of these signals. Such variable-temperature NMR experiments would allow for the determination of the energy barriers for these conformational changes. Advanced NMR techniques like 2D EXSY (Exchange Spectroscopy) could also be employed to identify and quantify these exchange processes.

Electronic Spectroscopy (Ultraviolet-Visible, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure and chromophoric properties of a molecule.

The ultraviolet-visible (UV-Vis) spectrum of Benzoic acid, 2,2',2''-nitrilotris- is expected to be dominated by electronic transitions within the aromatic benzoic acid moieties. Benzoic acid itself typically displays characteristic absorption bands. researchgate.netresearchgate.net The presence of the tertiary amine linkage and the specific substitution pattern in Benzoic acid, 2,2',2''-nitrilotris- will influence the precise wavelengths and intensities of these absorptions.

The chromophoric properties arise from the π-electron systems of the benzene rings and the carbonyl groups of the carboxylic acid functions. The nitrogen atom's lone pair of electrons can also participate in electronic transitions. The UV-Vis spectrum is a result of transitions from the ground electronic state to various excited electronic states. These transitions are often π → π* and n → π* in nature.

Fluorescence spectroscopy can provide further insights into the excited state properties. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state. It can then return to the ground state through various pathways, including the emission of a photon (fluorescence). The wavelength and intensity of the fluorescence are characteristic of the molecule's electronic structure and its environment. The study of related fluorescent sensors shows that structural modifications can modulate their photophysical properties, a principle that would also apply to Benzoic acid, 2,2',2''-nitrilotris-. acs.org

Table 2: Typical Electronic Transitions for Aromatic Carboxylic Acids

Transition TypeTypical Wavelength Range (nm)Description
π → π200-300High-intensity transition involving the aromatic π-system.
n → π250-350Lower-intensity transition involving non-bonding electrons on the carbonyl oxygen.

The electronic spectra of Benzoic acid, 2,2',2''-nitrilotris- are expected to be sensitive to the surrounding environment. Factors such as solvent polarity, pH, and the presence of interacting species can lead to shifts in the absorption and emission maxima (solvatochromism).

Changes in solvent polarity can alter the energy levels of the ground and excited states to different extents, resulting in a shift in the transition energy. For example, in polar solvents, hydrogen bonding interactions with the carboxylic acid groups can significantly affect the electronic spectra. archive.org

The pH of the solution will have a pronounced effect, as the protonation state of the carboxylic acid groups and the tertiary amine will change. Deprotonation of the carboxylic acid groups to form carboxylates typically leads to a blue shift (hypsochromic shift) in the main absorption bands. researchgate.net The protonation state of the central nitrogen atom will also influence the electronic properties of the entire molecule. The environmental impact of benzoic acid and its derivatives is an area of active research. researchgate.net

Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of organic compounds. It provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint. rsc.org

For Benzoic acid, 2,2',2''-nitrilotris-, high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular formula by providing a highly accurate mass measurement. rsc.org This is a crucial step in confirming the identity of the synthesized compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization, the molecule will break apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For instance, the loss of a carboxyl group (COOH) or cleavage of the C-N bonds would be expected fragmentation pathways for this molecule. In the analysis of deprotonated benzoic acid, the loss of carbon dioxide is a characteristic fragmentation. sci-hub.se

Mass spectrometry is also a highly sensitive method for assessing the purity of a sample. scribd.commdpi.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate impurities from the main compound before they are detected by the mass spectrometer. This allows for the identification and quantification of even minor impurities. researchgate.netresearchgate.net

Table 3: Expected Mass Spectrometric Data for Benzoic acid, 2,2',2''-nitrilotris-

IonExpected m/z (monoisotopic)Description
[M+H]⁺408.1445Protonated molecule
[M+Na]⁺430.1264Sodium adduct
[M-H]⁻406.1299Deprotonated molecule
[M-COOH]⁺362.1546Fragment ion (loss of a carboxyl group)

Note: The m/z values are calculated based on the molecular formula C₂₄H₂₁NO₆ and may vary slightly in experimental measurements.

While computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are widely applied to study related molecular structures, including other isomers like tris(4-carboxyphenyl)amine and similar tripodal ligands, specific data for the requested ortho-substituted compound, including geometry optimization, predicted spectroscopic properties, molecular energetics, and conformational analysis, could not be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline for this specific chemical compound.

Computational and Theoretical Chemistry Investigations

Molecular Dynamics and Monte Carlo Simulations

Simulation of Crystal Growth and Nucleation Processes

There is no specific information available in the searched scientific literature regarding the simulation of crystal growth and nucleation processes for Benzoic acid, 2,2',2''-nitrilotris-.

Force Field Development and Validation for Complex Molecular Systems

There is no specific information available in the searched scientific literature regarding the development and validation of force fields specifically parameterized for Benzoic acid, 2,2',2''-nitrilotris-.

Rational Design Principles Based on Computational Predictions

There is no specific information available in the searched scientific literature detailing rational design principles derived from computational predictions for Benzoic acid, 2,2',2''-nitrilotris-.

Chemical Reactivity and Mechanistic Investigations

Reactivity at the Tertiary Amine Nitrogen Center

The lone pair of electrons on the central nitrogen atom confers basic and nucleophilic properties, allowing for protonation and quaternization reactions.

The basicity of amines is influenced by several factors, including electronic and steric effects. quora.comorganicchemistrytutor.com

Electronic Effects: Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen and enhances basicity. libretexts.org Conversely, aryl groups are electron-withdrawing due to resonance, which delocalizes the lone pair and decreases basicity. fiveable.me In Benzoic acid, 2,2',2''-nitrilotris-, the nitrogen is attached to three benzoyl groups. The carboxyl group is strongly electron-withdrawing, which significantly reduces the electron density on the nitrogen atom, making it a much weaker base compared to simple trialkylamines.

Solvation Effects: In aqueous solution, the stability of the protonated amine through hydrogen bonding with water molecules plays a crucial role. quora.com

The protonation of the carboxylate groups also occurs and is governed by their respective pKa values. For the related compound Nitrilotriacetic acid (NTA), the pKa values for the carboxyl groups are 1.89, 2.49, and 9.73, indicating that protonation of the nitrogen competes with the protonation of the carboxylate ions, especially in acidic to neutral pH ranges. nih.gov A similar competitive equilibrium would be expected for Benzoic acid, 2,2',2''-nitrilotris-.

As a tertiary amine, the nitrogen center can act as a nucleophile and react with alkyl halides in a process known as the Menschutkin reaction to form a quaternary ammonium (B1175870) salt. wikipedia.orgdrugfuture.com This is a classic Sₙ2 reaction where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. nih.govtue.nl

R₃N + R'-X → [R₃NR']⁺X⁻

The rate and success of the quaternization reaction are dependent on several factors, as detailed in the table below.

FactorInfluence on Quaternization RateExplanation
Alkyl Halide (R'-X) R'-I > R'-Br > R'-ClThe C-X bond strength decreases down the group, making iodide the best leaving group. wikipedia.org
Steric Hindrance Decreases rateBulky groups on either the amine or the alkyl halide hinder the backside attack required for the Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com
Solvent Polar aprotic solvents (e.g., acetonitrile, chloroform) are often preferred.Solvents with low dielectric constants can simplify purification if the charged product precipitates. nih.gov The reaction can also be conducted in water. google.com
Amine Nucleophilicity Increases rateElectron-donating groups on the amine increase its nucleophilicity. The electron-withdrawing nature of the carboxyphenyl groups in the title compound would slow this reaction compared to simple alkylamines.

Besides alkylation, stable ammonium salts can also be formed through a simple acid-base reaction between the tertiary amine and a strong acid.

Transformations of the Aromatic Ring System in Derived Compounds

The aromatic rings of Benzoic acid, 2,2',2''-nitrilotris- can undergo electrophilic aromatic substitution (EAS) reactions. The reactivity of the rings is strongly influenced by the substituents present.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group. youtube.comdoubtnut.com This is because the carbonyl group is strongly electron-withdrawing, pulling electron density out of the ring and making it less nucleophilic. This deactivation makes EAS reactions, such as nitration or halogenation, more difficult to achieve than for benzene (B151609) itself and directs incoming electrophiles to the position meta to the carboxyl group. youtube.comchegg.com Friedel-Crafts reactions are generally unsuccessful on benzoic acid due to the strong deactivation of the ring. doubtnut.com

In derived compounds, the reactivity of the aromatic system can be modulated:

Esters and Amides: If the carboxyl groups are converted to esters (-COOR) or amides (-CONHR), these groups remain electron-withdrawing and meta-directing. Therefore, the substitution pattern in EAS reactions would be similar to the parent acid.

Quaternary Ammonium Salts: If the central nitrogen is quaternized, the resulting permanent positive charge ([NR₄]⁺) would exert a very powerful electron-withdrawing inductive effect on all three aromatic rings. This would lead to profound deactivation of the rings towards electrophilic attack, making any further substitution extremely challenging.

Photocatalytic and Electrocatalytic Properties of Synthesized Materials

The unique electronic and structural characteristics of Benzoic acid, 2,2',2''-nitrilotris-, often referred to as 4,4',4''-nitrilotribenzoic acid (H₃TCA) or tricarboxytriphenylamine (TPA), make it a compelling building block for the synthesis of advanced functional materials. Its rigid, tripodal geometry and electron-rich triphenylamine (B166846) core are instrumental in constructing robust, porous architectures such as Metal-Organic Frameworks (MOFs) and other polymers. These materials often exhibit significant photocatalytic and electrocatalytic activities, stemming from the photoactive and redox-active nature of the triphenylamine moiety.

Photocatalytic Applications

The triphenylamine unit within the ligand can act as an effective photosensitizer, absorbing light and initiating photochemical reactions. This property has been harnessed in various materials synthesized using Benzoic acid, 2,2',2''-nitrilotris-.

Metal-Organic Frameworks (MOFs) for CO₂ Reduction and Organic Transformations

Researchers have successfully incorporated Benzoic acid, 2,2',2''-nitrilotris- as an organic linker to construct MOFs with notable photocatalytic capabilities. These frameworks leverage the photo-responsive nature of the linker in conjunction with catalytically active metal nodes.

A noteworthy example is the NNU-31-M series of MOFs, which are constructed from Fe₂M (where M can be Co, Ni, or Zn) clusters and 4,4',4''-tricarboxytriphenylamine (TCA) linkers. These materials have been investigated for the photocatalytic reduction of CO₂. researchgate.net The triphenylamine linker acts as a light-harvesting antenna, and upon irradiation, facilitates the reduction of CO₂ to formic acid (HCOOH). The efficiency of these MOFs is dependent on the specific metal in the cluster, which influences the material's electronic band structure. researchgate.net

Another innovative application is in the development of chiral MOFs for asymmetric catalysis. By integrating a triphenylamine photoredox group derived from 4,4',4''-nitrilotribenzoic acid with a chiral organocatalyst into a single framework, enantiomeric MOFs such as Zn-PYI1 and Zn-PYI2 have been synthesized. nih.gov In these systems, the strong reductive excited state of the triphenylamine moiety initiates a photoinduced electron transfer, which is essential for driving the asymmetric α-alkylation of aliphatic aldehydes. nih.govusf.edu Control experiments using MOF-150, which is also assembled from 4,4',4''-nitrilotribenzoic acid, confirmed that the triphenylamine photosensitizer moiety is crucial for the light-driven reactions. nih.gov

The photocatalytic performance of selected MOFs synthesized with Benzoic acid, 2,2',2''-nitrilotris- is summarized in the table below.

MaterialApplicationKey FindingsReference
NNU-31-M (Fe₂M; M=Co, Ni, Zn) Photocatalytic CO₂ ReductionThe TCA linker acts as a photosensitizer. The yield of formic acid (HCOOH) varies with the metal center (Co, Ni, Zn). researchgate.net
Zn-PYI1 / Zn-PYI2 Asymmetric α-alkylation of aldehydesThe triphenylamine moiety acts as a photoredox group, initiating the reaction via photoinduced electron transfer. nih.govusf.edu
Cd-TCAA Degradation of Methylene (B1212753) BlueAchieved 81% degradation of the dye within 175 minutes under visible light irradiation. mdpi.com

Ordered Mesoporous Polymers

Beyond crystalline MOFs, triphenylamine-based structures have been incorporated into ordered mesoporous polymers (OMPs). TPA-functionalized ordered mesoporous polymers (TPA-MPs) have been developed as metal-free, heterogeneous photocatalysts. These materials show excellent stability and photoelectric response characteristics, enabling their use in visible-light-driven cross-coupling reactions, such as the synthesis of 2-substituted benzothiazoles using oxygen from the air as a green oxidant. rsc.org The photocatalytic activity is retained over multiple cycles, highlighting their potential for sustainable chemical synthesis. rsc.org

Electrocatalytic Properties

The redox activity of the triphenylamine core also suggests potential for electrocatalytic applications. The nitrogen atom in the core can undergo stable oxidation and reduction, making materials derived from Benzoic acid, 2,2',2''-nitrilotris- candidates for electrocatalysts.

While direct studies on the electrocatalytic properties of materials synthesized exclusively with Benzoic acid, 2,2',2''-nitrilotris- are emerging, related structures provide strong evidence of this potential. For instance, covalent organic frameworks (COFs) built with the related molecule tris(4-aminophenyl)amine (B13937) exhibit multi-state electrochromism, a property directly linked to the electrochemical activity and stability of the triphenylamine core in different redox states. nih.gov This indicates that frameworks constructed with the carboxylated analogue could also possess interesting electrocatalytic properties, for instance, in sensing or redox-mediated catalysis.

Mechanistic Investigations

Understanding the mechanism of photocatalysis in these materials is key to optimizing their performance. In MOFs like Zn-PYI1 and NNU-31-M, the process begins with the absorption of light by the triphenylamine-based linker. This leads to the promotion of an electron to an excited state. nih.gov

Light Absorption and Charge Separation : The triphenylamine moiety acts as a molecular antenna, absorbing photons and creating an electron-hole pair. In many MOFs, a process known as ligand-to-metal charge transfer (LMCT) can occur, where the excited electron is transferred from the organic linker to the metal cluster. usf.edu

Electron Transfer : In the case of the chiral MOFs for α-alkylation, the excited triphenylamine unit initiates a photoinduced electron transfer, creating a reactive intermediate that participates in the catalytic cycle. nih.gov

Redox Reactions : The separated electrons and holes can then drive redox reactions. For CO₂ reduction with NNU-31-M, electrons are used to convert CO₂ into HCOOH. researchgate.net In dye degradation processes, the photogenerated charge carriers lead to the formation of highly reactive oxygen species (ROS) that break down the pollutant molecules. mdpi.com

The band structure of these materials, including the positions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is critical. The band gap determines the wavelength of light that can be absorbed, while the band edge positions determine the redox potential of the photogenerated electrons and holes, and thus which reactions are thermodynamically feasible. researchgate.net

Future Research Directions and Advanced Applications in Chemical Sciences

Development of Novel Synthetic Methodologies with Enhanced Selectivity

The synthesis of Benzoic acid, 2,2',2''-nitrilotris- and its derivatives with high purity and yield is crucial for their application in various fields. While traditional synthetic routes may exist, future research will likely focus on developing more efficient and selective methodologies. One promising approach involves the use of advanced catalytic systems to achieve regioselective functionalization of the aromatic rings. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce various substituents onto the benzoic acid moieties, allowing for the fine-tuning of the ligand's electronic and steric properties.

Another area of exploration is the development of "green" synthetic protocols that minimize the use of hazardous reagents and solvents. This could involve employing water as a solvent or utilizing mechanochemical methods, which have shown promise in the synthesis of other complex organic molecules. Furthermore, the application of flow chemistry could enable continuous and scalable production of Benzoic acid, 2,2',2''-nitrilotris- and its derivatives with precise control over reaction parameters.

A key challenge in the synthesis of such tripodal ligands is achieving high selectivity for the desired isomer. Future research could focus on template-directed synthesis, where a metal ion or a supramolecular template guides the assembly of the ligand from its precursors, thereby favoring the formation of the 2,2',2''-substituted isomer over other positional isomers.

Exploration of Advanced Coordination Architectures with Tunable Properties

The tripodal nature of Benzoic acid, 2,2',2''-nitrilotris- makes it an excellent candidate for the construction of sophisticated coordination polymers and metal-organic frameworks (MOFs). The three carboxylic acid groups can coordinate to metal ions in various modes, leading to a diverse range of network topologies with tunable properties.

Research in this area will likely focus on the systematic investigation of how factors such as the choice of metal ion, solvent system, and reaction conditions influence the resulting coordination architecture. For example, the use of different metal ions with varying coordination preferences can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The inherent C3 symmetry of the ligand can also be exploited to create highly symmetric and porous structures. nih.gov

A particularly interesting avenue of research is the design of flexible and dynamic coordination frameworks that can respond to external stimuli such as guest molecules, light, or temperature. This could be achieved by incorporating photoresponsive or thermally labile components into the ligand structure or by utilizing the dynamic nature of the coordination bonds. Such "smart" materials could have applications in areas like chemical sensing, drug delivery, and catalysis. The exploration of heterometallic frameworks, containing two or more different metal ions, could also lead to materials with synergistic properties and enhanced functionalities. acs.org

Integration of Multi-Modal Spectroscopic and Computational Techniques

A comprehensive understanding of the structure and properties of Benzoic acid, 2,2',2''-nitrilotris- and its derivatives requires the integration of multiple analytical techniques. Future research will benefit from a multi-modal approach that combines various spectroscopic methods with advanced computational modeling.

Spectroscopic Characterization: Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will continue to be essential for elucidating the molecular structure in solution. Fourier-Transform Infrared (FT-IR) spectroscopy will provide valuable information about the vibrational modes of the carboxylic acid and other functional groups, including the characteristic broad O-H stretching vibrations and the C=O stretching vibrations. researchgate.net Mass spectrometry will be crucial for confirming the molecular weight and fragmentation patterns of the compound and its derivatives. rsc.org

Computational Modeling: Density Functional Theory (DFT) calculations will play a pivotal role in predicting and understanding the geometric and electronic structure of Benzoic acid, 2,2',2''-nitrilotris-. niscpr.res.in Computational methods can be used to calculate key parameters such as bond lengths, bond angles, and molecular orbital energies (HOMO and LUMO), providing insights into the molecule's reactivity and stability. niscpr.res.inresearchgate.net Furthermore, computational simulations can aid in the interpretation of experimental spectroscopic data and predict the structures of potential coordination complexes.

The combination of experimental data from techniques like X-ray crystallography with computational modeling will be particularly powerful for establishing detailed structure-property relationships.

Discovery of New Catalytic Systems for Sustainable Chemical Processes

The coordination complexes of Benzoic acid, 2,2',2''-nitrilotris- hold significant promise as catalysts for a variety of organic transformations, contributing to the development of more sustainable chemical processes. The tripodal ligand can stabilize metal centers in specific coordination environments, leading to catalysts with enhanced activity, selectivity, and stability.

Future research in this area should explore the catalytic potential of metal complexes derived from this ligand in reactions such as:

Oxidation Reactions: The metal complexes could act as catalysts for the selective oxidation of alcohols, alkenes, and other organic substrates, potentially using environmentally benign oxidants like molecular oxygen or hydrogen peroxide.

Cross-Coupling Reactions: As mentioned in the synthesis section, palladium or copper complexes of this ligand could be effective catalysts for various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. ruhr-uni-bochum.de

Hydrosilylation: Platinum group metal complexes are known to catalyze hydrosilylation reactions, and the tripodal ligand could provide a robust platform for developing highly efficient and recyclable catalysts for this important industrial process.

CO2 Fixation: MOFs constructed from this ligand could serve as heterogeneous catalysts for the chemical fixation of carbon dioxide into valuable chemicals, addressing a critical environmental challenge. youtube.com

A key aspect of this research will be to investigate the influence of the ligand's structure and the nature of the metal center on the catalytic performance. The development of recyclable and reusable catalysts will be a major focus, contributing to the principles of green chemistry.

Fundamental Studies on Structure-Function Relationships in Molecular Crystals

The ability of Benzoic acid, 2,2',2''-nitrilotris- to form well-defined molecular crystals through intermolecular interactions, particularly hydrogen bonding, opens up avenues for fundamental studies on structure-function relationships. The arrangement of molecules in the crystalline state can significantly influence their physical and chemical properties.

Future research should focus on:

Crystal Engineering: Systematically exploring the formation of co-crystals with other molecules to create new materials with tailored properties. The formation of hydrogen-bonded networks between the carboxylic acid groups and suitable acceptor molecules can be a powerful tool for controlling the crystal packing. researchgate.net

Polymorphism: Investigating the existence of different crystalline forms (polymorphs) of Benzoic acid, 2,2',2''-nitrilotris- and how the packing arrangement affects properties such as solubility, melting point, and stability.

Host-Guest Chemistry: Utilizing the potential voids within the crystal lattice of the compound or its coordination polymers to encapsulate guest molecules. This could lead to applications in separation science, sensing, and the stabilization of reactive species.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing benzoic acid, 2,2',2''-nitrilotris- (triethanolamine salicylate), and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via an acid-base reaction between salicylic acid (2-hydroxybenzoic acid) and triethanolamine (2,2',2''-nitrilotris[ethanol]). To optimize purity:

  • Use stoichiometric ratios (1:1 molar ratio) under anhydrous conditions .
  • Recrystallize from a polar aprotic solvent (e.g., ethanol) to remove unreacted starting materials.
  • Monitor reaction progress via pH titration or FT-IR to confirm esterification/neutralization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

Technique Purpose Key Data Points
NMR (¹H/¹³C)Confirm molecular structurePeaks for aromatic protons (δ 6.5–8.0 ppm), hydroxyl groups, and triethanolamine backbone .
FT-IR Identify functional groupsStretching bands for -OH (3200–3500 cm⁻¹), C=O (1680–1700 cm⁻¹), and N-H (1550–1650 cm⁻¹) .
Elemental Analysis Verify stoichiometryMatch experimental C/H/N/O percentages to theoretical values (C: 54.35%, H: 7.37%, N: 4.88%) .
HPLC Assess purityRetention time comparison with certified reference standards .

Q. How does pH and temperature influence the stability of triethanolamine salicylate in aqueous solutions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated stability studies at pH 3–9 (buffered solutions) using HPLC to monitor degradation products (e.g., free salicylic acid). Optimal stability is observed near neutral pH .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C) and phase transitions .

Advanced Research Questions

Q. What mechanistic role does triethanolamine salicylate play in enhancing transdermal drug delivery systems?

  • Methodological Answer :

  • Use Franz diffusion cells with ex vivo skin models to evaluate permeation enhancement.
  • Compare flux rates of model drugs (e.g., ibuprofen) with/without the compound.
  • Mechanistic insights: The triethanolamine moiety disrupts stratum corneum lipids, while salicylate acts as a co-solvent .
  • Validate via confocal Raman spectroscopy to track spatial distribution in skin layers .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., cyclooxygenase enzymes)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using X-ray crystal structures of COX-1/COX-2 (PDB IDs: 1EQG, 5KIR).
  • Prioritize binding sites via grid-based energy scoring.
  • Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD values) .

Q. How should researchers address contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Replicate solubility tests in standardized solvents (e.g., water, ethanol, DMSO) using shake-flask method with HPLC quantification.
  • Control variables: Temperature (25°C ± 0.1), agitation speed, and equilibration time (24–72 hrs) .
  • Compare results with published databases (e.g., NIST Chemistry WebBook) to resolve discrepancies .

Q. What strategies are recommended for studying the compound’s coordination chemistry with metal ions?

  • Methodological Answer :

  • Synthesize metal complexes (e.g., Cu²⁺, Fe³⁺) and characterize via:
  • UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer bands.
  • X-ray crystallography : Resolve coordination geometry (e.g., octahedral vs. tetrahedral).
  • Reference analogous triethanolamine-based complexes for benchmarking .

Q. How can researchers evaluate the compound’s ecotoxicological impact in aquatic environments?

  • Methodological Answer :

  • Follow OECD Test Guidelines 201 (Algae Growth Inhibition) and 211 (Daphnia Reproduction) :
  • Prepare aqueous solutions at environmentally relevant concentrations (0.1–10 mg/L).
  • Measure EC₅₀ values and chronic toxicity endpoints.
  • Use LC-MS/MS to quantify biodegradation products in simulated wastewater .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s hygroscopicity?

  • Methodological Answer :

  • Conduct dynamic vapor sorption (DVS) studies at 25°C and varying relative humidity (0–95% RH).
  • Compare weight gain curves with literature data.
  • Note: Discrepancies may arise from polymorphic forms or residual solvent content .

Methodological Notes

  • Safety : Always use personal protective equipment (PPE) due to skin/eye irritation risks .
  • Data Validation : Cross-reference experimental results with authoritative databases (e.g., NIST, EMA guidelines) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.